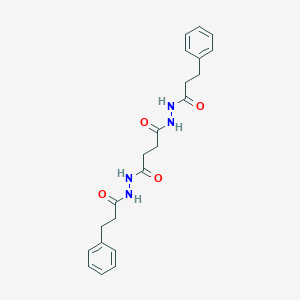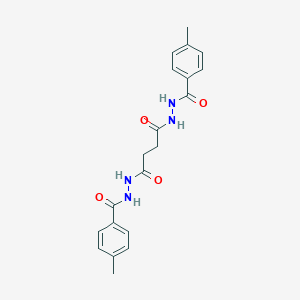![molecular formula C24H24N2O4S B464328 N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide CAS No. 289700-48-7](/img/structure/B464328.png)
N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide, also known as MPT0B390, is a novel small molecule compound that has gained attention in recent years due to its potential therapeutic applications. This compound has been synthesized using a multi-step process that involves the reaction of various chemical reagents. In
Mécanisme D'action
The mechanism of action of N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide is not fully understood, but it is believed to inhibit the activity of several signaling pathways that are involved in cancer cell growth and survival. Specifically, N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key signaling pathway that is frequently dysregulated in cancer cells. In addition, N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide has been found to inhibit the activity of the NF-κB pathway, which is involved in inflammation and angiogenesis.
Biochemical and Physiological Effects:
N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide can inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit the activity of various signaling pathways. In addition, in vivo studies have shown that N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide can inhibit tumor growth and angiogenesis, and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. In addition, it has been shown to have potent anti-cancer and anti-inflammatory effects, making it a valuable tool for studying these diseases. However, there are also some limitations to using N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, its potency and selectivity may vary depending on the cell line or animal model used, which can affect the reproducibility of experimental results.
Orientations Futures
There are several future directions for studying N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide. One direction is to further investigate its mechanism of action and identify the specific targets that it interacts with. This could lead to the development of more potent and selective N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide analogs. Another direction is to study the pharmacokinetics and toxicity of N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide in animal models, which could provide valuable information for its potential use in clinical trials. Finally, N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide could be studied in combination with other anti-cancer or anti-inflammatory agents to determine if it has synergistic effects.
Méthodes De Synthèse
The synthesis of N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide involves a multi-step process that begins with the reaction of 4-(morpholin-4-ylsulfonyl)aniline with 2,2-diphenylacetic acid in the presence of a coupling agent. The resulting product is then subjected to a series of purification steps, including recrystallization, to obtain the final product. The synthesis method has been optimized to yield high purity and yield of N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide.
Applications De Recherche Scientifique
N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide has been studied extensively for its potential therapeutic applications. Several studies have shown that N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide has anti-cancer properties and can inhibit the growth of various cancer cell lines. In addition, N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide has been found to have anti-inflammatory and anti-angiogenic effects, making it a potential candidate for the treatment of various inflammatory and angiogenic diseases.
Propriétés
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c27-24(23(19-7-3-1-4-8-19)20-9-5-2-6-10-20)25-21-11-13-22(14-12-21)31(28,29)26-15-17-30-18-16-26/h1-14,23H,15-18H2,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSZKRMMVIQMCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-(2-{4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoate](/img/structure/B464249.png)
![4-[2-(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B464255.png)
![4-[2-(2-chlorobenzoyl)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B464292.png)
![4-[2-(4-methoxybenzoyl)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B464293.png)


![Methyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B464315.png)
![2-({[4-(4-Morpholinylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B464321.png)
![2-bromo-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B464336.png)
![4-Oxo-4-[N'-(thiophene-2-carbonyl)-hydrazino]-butyric acid](/img/structure/B464341.png)
![5-(1-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464343.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B464347.png)
![6-amino-4-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B464351.png)
![2-(4-chlorophenoxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B464356.png)